REACTION_CXSMILES
|
BrC1C=CC(N2CCN([CH:14]3[CH2:23][CH2:22][C:17]4[N:18]=[C:19](N)[S:20][C:16]=4[CH2:15]3)CC2)=NC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:30]1CCC[CH2:31]1>>[S:20]1[C:16]2[CH2:15][CH:14]([CH2:31][OH:30])[CH2:23][CH2:22][C:17]=2[N:18]=[CH:19]1 |f:1.2.3.4.5.6|
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Name
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(±)-ethyl 2-amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylate
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Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)N1CCN(CC1)C1CC2=C(N=C(S2)N)CC1
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Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Type
|
CUSTOM
|
Details
|
the residue is stirred with a 25% solution of sodium hydroxide and dichloromethane for 30 minutes
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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The reaction mixture is quenched by careful addition of a 10% solution of hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The volatile components are evaporated in vacuo
|
Type
|
FILTRATION
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Details
|
An emulsion forms which is filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with dichloromethane several times
|
Type
|
CUSTOM
|
Details
|
The pooled organic extracts are dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1CC(CC2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |